molecular formula C19H20O4 B009750 Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate CAS No. 105769-45-7

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate

Cat. No.: B009750
CAS No.: 105769-45-7
M. Wt: 312.4 g/mol
InChI Key: MSFZEAUJPOMSMY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate is an organic compound with the molecular formula C19H20O4 It is characterized by the presence of a valerate ester group and a phenoxyphenyl moiety

Scientific Research Applications

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate typically involves the esterification of 5-oxo-5-(4-phenoxyphenyl)valeric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-oxo-5-(4-phenoxyphenyl)valeric acid+ethanolacid catalystEthyl 5-oxo-5-(4-phenoxyphenyl)valerate+water\text{5-oxo-5-(4-phenoxyphenyl)valeric acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-oxo-5-(4-phenoxyphenyl)valeric acid+ethanolacid catalyst​Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of 5-oxo-5-(4-phenoxyphenyl)valeric acid.

    Reduction: Formation of ethyl 5-hydroxy-5-(4-phenoxyphenyl)valerate.

    Substitution: Formation of halogenated derivatives of the phenoxy group.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the valerate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • Ethyl 5-oxo-5-(2-pyridyl)valerate
  • Ethyl 5-oxo-5-(4-methoxyphenyl)valerate
  • Ethyl 5-oxo-5-(4-chlorophenyl)valerate

Comparison: Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-2-22-19(21)10-6-9-18(20)15-11-13-17(14-12-15)23-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFZEAUJPOMSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544373
Record name Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105769-45-7
Record name Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

93 g aluminium chloride are added over 15 minutes at -10° C. to a solution of 52.0 g glutaric acid monoethyl ester chloride [Cl--CO--(CH2)3 --COOC2H5 ]. The mixture is stirred for 15 mins. at 0° to 10° C. and then added portion-wise over a period of 20 mins. at -5° to 10° C. to a pre-prepared solution of 50.0 g diphenylether in 150 ml dichloroethane. The reaction mixture is allowed to rise slowly to room temperature and is then stirred for 12 hours, poured onto ice and shaken well with H2O/methylene chloride. The organic phase is washed thouroughly with H2O and saturated NaHCO3 solution, dried over MgSO4 and the solvent evaporated off. The obtained light yellow oil is crystallised from hexane/ethyl ether on an ice bath: m.p.=61°-62° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
H2O methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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